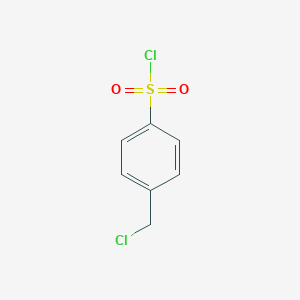

4-(Chloromethyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(chloromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVJGPMIPPKYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626284 | |

| Record name | 4-(Chloromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-73-3 | |

| Record name | 4-(Chloromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)benzene-1-sulfonyl chloride can be synthesized through several methodsThe reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceuticals

4-(Chloromethyl)benzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in creating sulfonamide drugs, which are known for their antibacterial properties. For instance, it can be reacted with amines to form sulfonamides that exhibit selective inhibition of carbonic anhydrase, a target for glaucoma treatment .

Case Study: Carbonic Anhydrase Inhibitors

A study demonstrated the synthesis of a new selective type II carbonic anhydrase inhibitor utilizing this compound. The compound was administered to Wistar rats, and metabolites were analyzed using HPLC-MS/MS. The results indicated effective biotransformation products that could be further developed into therapeutic agents .

Polymer Science

Production of Polysulfone Resins

this compound is integral to producing polysulfone resins, which possess excellent thermal stability and mechanical properties. The compound reacts with various monomers to form polysulfones that are utilized in high-performance applications such as membranes and structural components in aerospace and automotive industries .

Table 1: Properties of Polysulfone Resins Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | ~220 °C |

| Thermal Decomposition Temp | >350 °C |

| Tensile Strength | 80 MPa |

| Water Absorption | 0.5% |

Agricultural Chemistry

Development of Agrochemicals

The compound is also employed in the synthesis of various agrochemicals, including herbicides and fungicides. Its ability to form sulfonamide linkages makes it suitable for developing compounds that can inhibit plant pathogens or pests effectively.

Case Study: Synthesis of Herbicides

Research has shown that derivatives of this compound can be synthesized into potent herbicides that target specific weed species while minimizing harm to crops. Field trials indicated a significant reduction in weed biomass without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Derivatives

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chlorides depend heavily on their substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison

Research Findings and Case Studies

Pharmaceutical Applications :

The chloromethyl group in this compound was utilized to synthesize prodrugs via SN2 reactions, improving bioavailability in a 2024 study on antitubular agents .- Agrochemicals: 4-Ethylbenzenesulfonyl chloride demonstrated superior stability in herbicide formulations compared to chloromethyl derivatives, as noted in a 2024 agrochemical catalog .

Material Science : Sulfonyl chlorides with bulky substituents (e.g., 4-(Benzyloxy)benzenesulfonyl chloride) were key in synthesizing polymers with high thermal stability .

Biological Activity

4-(Chloromethyl)benzene-1-sulfonyl chloride, also known as benzenesulfonyl chloride, is an important compound in organic synthesis and medicinal chemistry. This sulfonyl chloride derivative exhibits a range of biological activities, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is characterized by its sulfonyl chloride functional group, which is highly electrophilic. This property allows it to react with various nucleophiles, leading to the formation of sulfonamides and other biologically active derivatives.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group can react with amines to form sulfonamides, which are known for their antibacterial properties. Additionally, the electrophilic nature of the sulfonyl chloride allows for further modifications that enhance biological activity.

Antibacterial Activity

Research indicates that this compound and its derivatives exhibit significant antibacterial properties. A study highlighted that compounds synthesized from this sulfonyl chloride demonstrated notable activity against various bacterial strains, including resistant strains. The structure-activity relationship (SAR) analysis showed that modifications to the benzene ring could enhance antibacterial efficacy .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. Compounds synthesized from this precursor were evaluated for their effectiveness against common fungal pathogens, demonstrating promising results that warrant further investigation .

Anti-inflammatory Effects

Some studies have reported anti-inflammatory effects associated with sulfonamide derivatives derived from this compound. These compounds were found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for these compounds were comparable to established anti-inflammatory drugs .

Case Studies

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A series of sulfonamide derivatives were synthesized from this compound and evaluated for their antibacterial activity. The study demonstrated that certain derivatives exhibited enhanced potency against Gram-positive bacteria compared to traditional antibiotics .

Case Study 2: Antifungal Activity Assessment

Another research effort focused on assessing the antifungal activity of compounds derived from this sulfonyl chloride. The results indicated effective inhibition against Candida species, suggesting potential applications in treating fungal infections .

Q & A

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)benzene-1-sulfonyl chloride?

- Methodological Answer : A typical synthesis involves chlorosulfonation of toluene derivatives. For example, reacting 4-(chloromethyl)toluene with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Purification is achieved via recrystallization in non-polar solvents (e.g., hexane) to remove unreacted reagents . Alternative routes may involve substituting benzenesulfonyl chloride precursors with chloromethyl groups using Friedel-Crafts alkylation, followed by sulfur trioxide treatment .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Key peaks include ν(SO₂Cl) at ~1200 cm⁻¹ and ν(C-Cl) at ~750 cm⁻¹. Compare with reference spectra for sulfonyl chlorides .

- ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm. Aromatic protons split into distinct multiplet patterns depending on substitution .

- Elemental Analysis : Verify Cl and S content matches theoretical values (e.g., Cl ~31.5%, S ~14.2%) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in amber glass bottles under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis. Desiccate with silica gel to avoid moisture ingress, which can degrade the sulfonyl chloride group into sulfonic acid .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group (-CH₂Cl) acts as a leaving group, enabling nucleophilic displacement reactions (e.g., with amines or thiols). Kinetic studies show that the sulfonyl chloride group enhances electrophilicity at the benzylic position, accelerating SN2 reactions. Compare reaction rates with non-chloromethyl analogs (e.g., 4-methylbenzenesulfonyl chloride) to quantify electronic effects .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

- Methodological Answer :

- Protection of Reactive Sites : Temporarily protect the sulfonyl chloride group using tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups during alkylation steps .

- Low-Temperature Reactions : Perform substitutions at –10°C to minimize hydrolysis or sulfonate formation .

- Selective Solvents : Use anhydrous dichloromethane or THF to stabilize intermediates and reduce side reactivity .

Q. How can computational chemistry predict substituent effects on the sulfonyl chloride group in derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. For example:

- Calculate Mulliken charges to identify electron-deficient regions prone to nucleophilic attack.

- Simulate Fukui indices to predict regioselectivity in electrophilic substitutions.

Compare with experimental data (e.g., Hammett σ values) for substituents like trifluoromethyl (-CF₃) or methoxy (-OCH₃) to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.